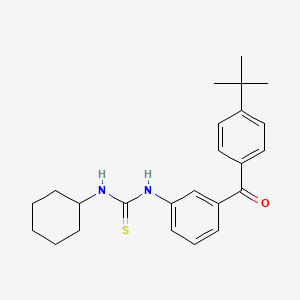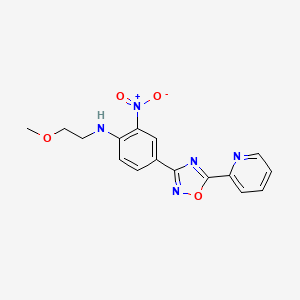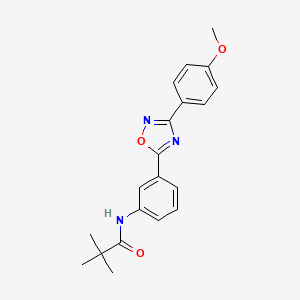
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as MPPO, is a chemical compound that has shown promising results in scientific research. MPPO is a piperazine derivative that has been synthesized for its potential use in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide also inhibits the activity of monoamine oxidase, which is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's and Parkinson's research, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to protect neurons from oxidative stress and improve cognitive function. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments include its ability to inhibit the growth of cancer cells, protect neurons from oxidative stress, and improve cognitive function. However, the limitations of using N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and efficacy.
Direcciones Futuras
There are several future directions for N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide research. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's, and Parkinson's. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research could focus on optimizing the synthesis method of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide to improve its yield and reduce the production of impurities.
Métodos De Síntesis
The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of 4-methoxybenzohydrazide with pivalic anhydride to form N-(4-methoxybenzoyl)piperazine-1-carboxamide. This intermediate compound is then reacted with 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-amine to form N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. The synthesis method has been optimized to improve the yield of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide and reduce the production of impurities.
Aplicaciones Científicas De Investigación
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its potential use in the treatment of cancer, Alzheimer's, and Parkinson's. In cancer research, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's research, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)19(24)21-15-7-5-6-14(12-15)18-22-17(23-26-18)13-8-10-16(25-4)11-9-13/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOSBSATLQGVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



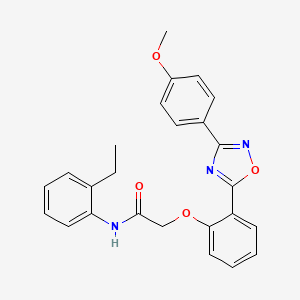
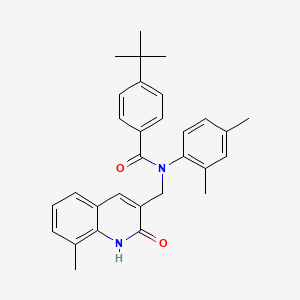
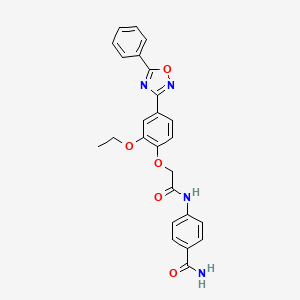

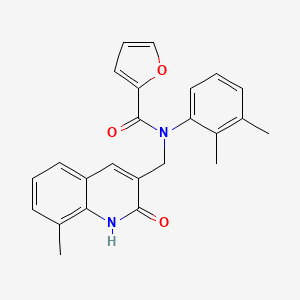
![2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7709996.png)




